

DDP-38003 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DDP-38003 dihydrochloride*

Cat. No.: *B10800141*

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Abstract

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This document provides a comprehensive technical overview of **DDP-38003 dihydrochloride**, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this promising anti-cancer agent.

Chemical and Physical Properties

DDP-38003 is a tranylcypromine (TCPA) derivative. The dihydrochloride salt form is commonly used in research.

Property	Value
IUPAC Name	N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Molecular Formula	C ₂₁ H ₂₈ Cl ₂ N ₄ O
Molecular Weight	423.38 g/mol
CAS Number	1831167-98-6
Appearance	Brown to reddish-brown solid
Solubility	Soluble in DMSO (≥ 29 mg/mL)
Storage	Store at 4°C, sealed and protected from moisture. For long-term storage in solvent, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.

A trihydrochloride form of DDP-38003 is also available, which exhibits higher water solubility (50 mg/mL)[\[1\]](#). The choice between the dihydrochloride and trihydrochloride salt may depend on the specific experimental requirements for formulation and delivery.

Mechanism of Action

DDP-38003 is a potent inhibitor of the flavin adenine dinucleotide (FAD)-dependent histone demethylase KDM1A/LSD1. KDM1A plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).

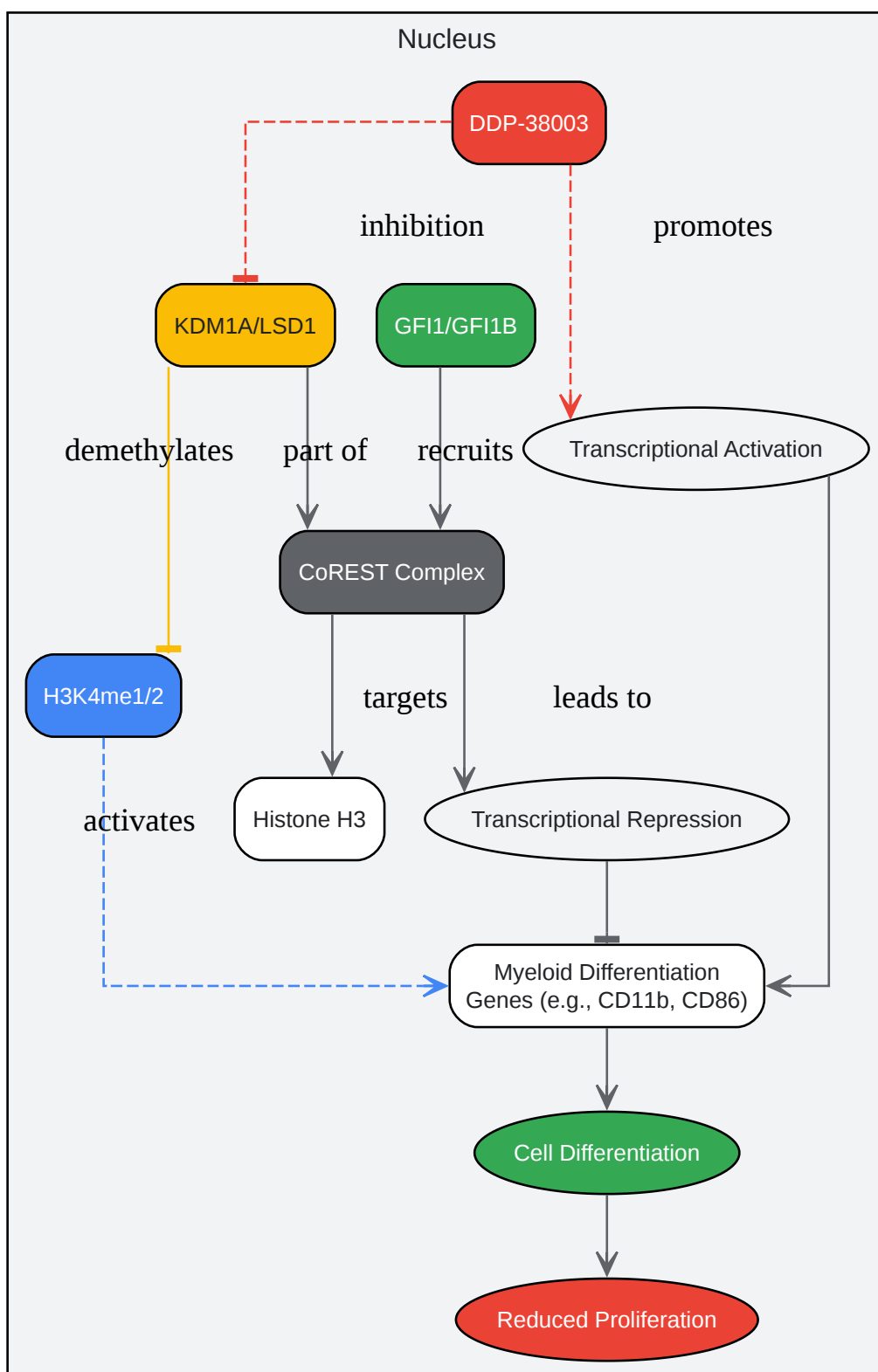
The primary mechanism of action of DDP-38003 involves the inhibition of KDM1A's demethylase activity, leading to an increase in global H3K4me2 levels. This, in turn, alters gene expression, favoring the differentiation of cancer cells and reducing their proliferative capacity.

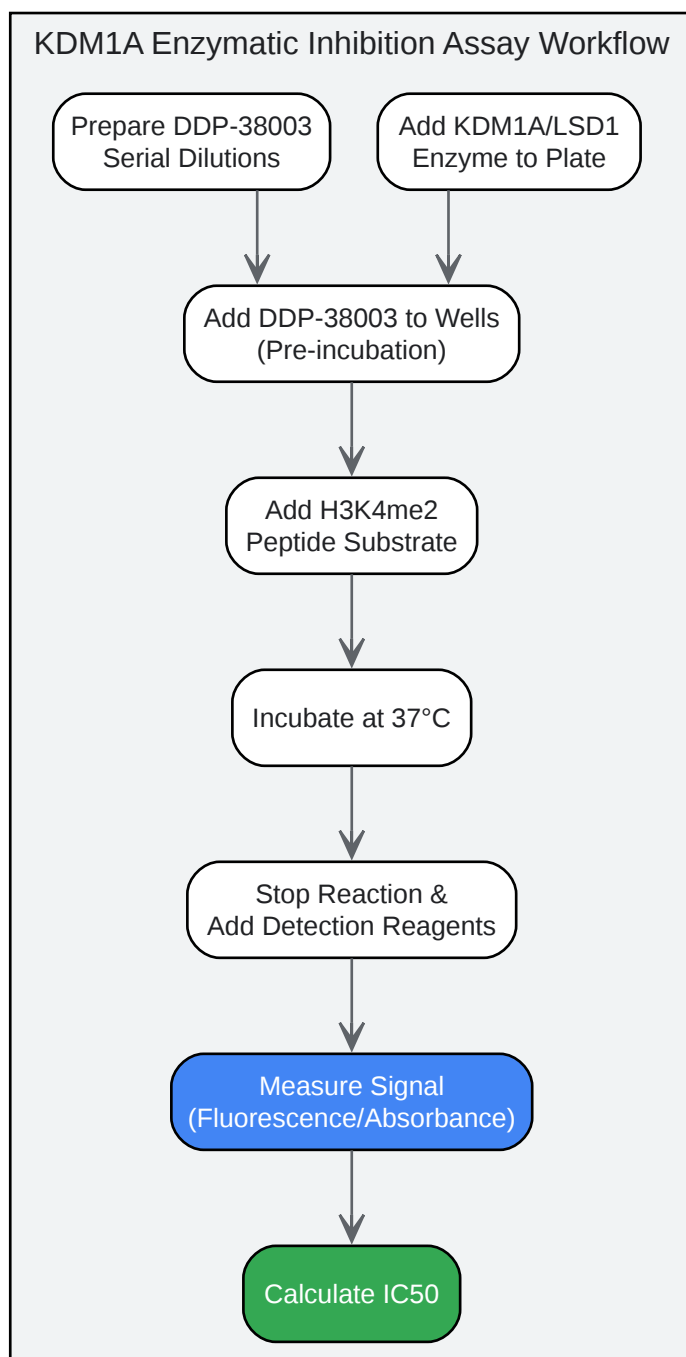
KDM1A/LSD1 Signaling Pathway

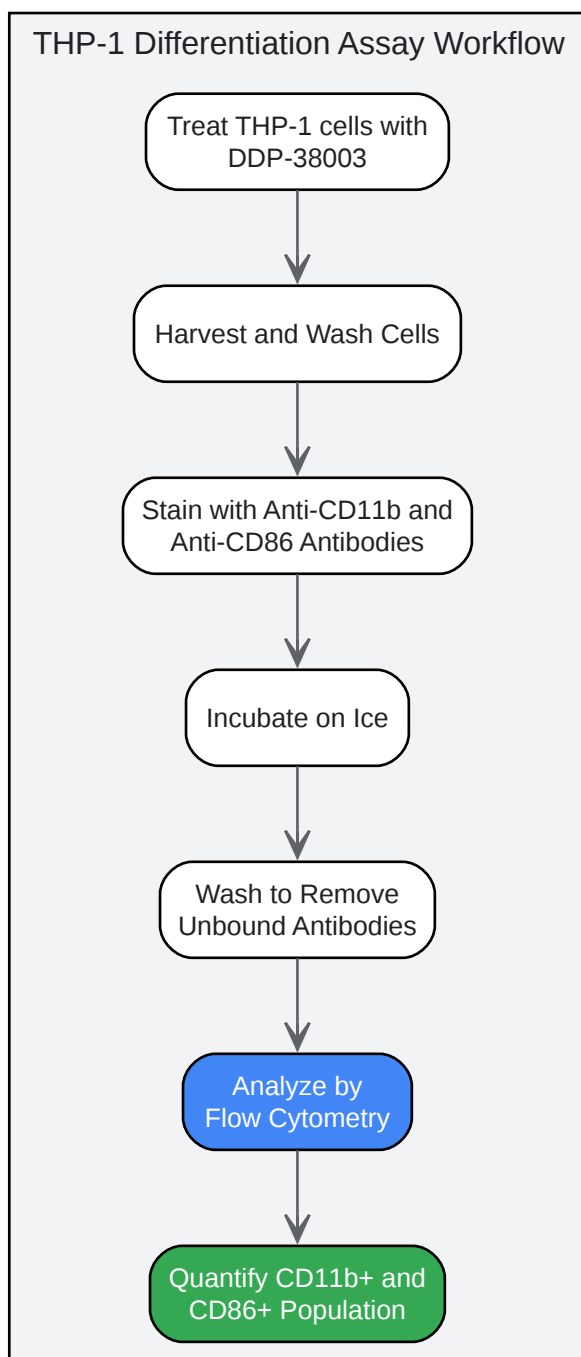
KDM1A is a key component of several transcriptional repressor complexes, including the CoREST complex. In hematopoietic cells, KDM1A interacts with the transcription factor GFI1

(Growth Factor Independent 1) and its homolog GFI1B. This interaction is crucial for the repression of genes that promote hematopoietic differentiation.

By inhibiting KDM1A, DDP-38003 disrupts the KDM1A-GFI1 repressor complex. This leads to the derepression of GFI1 target genes, promoting the differentiation of myeloid leukemia cells.







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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DDP-38003 Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800141#what-is-ddp-38003-dihydrochloride]

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